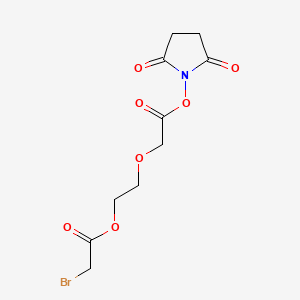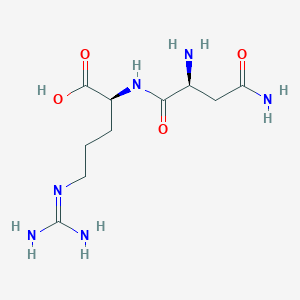
H-Asn-Arg-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Asn-Arg-OH, also known as Asparagine-Arginine, is a dipeptide composed of the amino acids asparagine and arginine. This compound is primarily used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It is known for its role in the synthesis of longer peptide chains and has applications in various scientific research areas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: H-Asn-Arg-OH is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs the Fmoc (9-fluorenylmethoxycarbonyl) strategy, where the amino group of each amino acid is protected by the Fmoc group, which is removed by a base such as piperidine .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of minimal-protection solid-phase peptide synthesis (MP-SPPS) has been explored to enhance productivity and reduce the environmental impact of peptide manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions: H-Asn-Arg-OH undergoes various chemical reactions, including:
Oxidation: The guanidino group of arginine can be oxidized to form nitric oxide and other reactive nitrogen species.
Reduction: The peptide bond can be reduced under specific conditions to yield the corresponding amino alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Nitric oxide and other nitrogen oxides.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
H-Asn-Arg-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of longer peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides with antimicrobial or antihypertensive properties.
Industry: Utilized in the production of peptide-based drugs and as a research tool in drug discovery
Mécanisme D'action
The mechanism of action of H-Asn-Arg-OH involves its incorporation into peptide chains, where it can influence the structure and function of the resulting peptides. The asparagine residue can form hydrogen bonds, while the arginine residue can interact with negatively charged groups through electrostatic interactions. These interactions can affect the overall conformation and activity of the peptide .
Comparaison Avec Des Composés Similaires
H-Gly-Arg-OH (Glycine-Arginine): Similar in structure but with glycine instead of asparagine.
H-Asn-Lys-OH (Asparagine-Lysine): Similar but with lysine instead of arginine.
H-Asn-Arg-NH2 (Asparagine-Arginine-Amide): Similar but with an amide group instead of a carboxyl group
Uniqueness: H-Asn-Arg-OH is unique due to the presence of both asparagine and arginine, which allows for specific interactions and functionalities not found in other dipeptides. The combination of these amino acids provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Propriétés
Numéro CAS |
2478-01-5 |
|---|---|
Formule moléculaire |
C10H20N6O4 |
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C10H20N6O4/c11-5(4-7(12)17)8(18)16-6(9(19)20)2-1-3-15-10(13)14/h5-6H,1-4,11H2,(H2,12,17)(H,16,18)(H,19,20)(H4,13,14,15)/t5-,6-/m0/s1 |
Clé InChI |
NPDLYUOYAGBHFB-WDSKDSINSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N)CN=C(N)N |
SMILES canonique |
C(CC(C(=O)O)NC(=O)C(CC(=O)N)N)CN=C(N)N |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-[2-[2-[2-(Boc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid](/img/structure/B11932343.png)
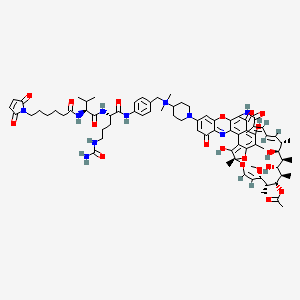
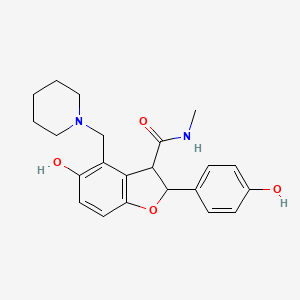
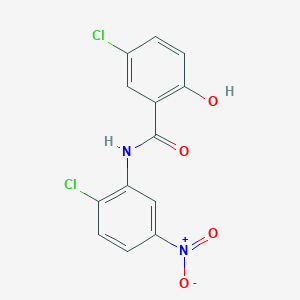
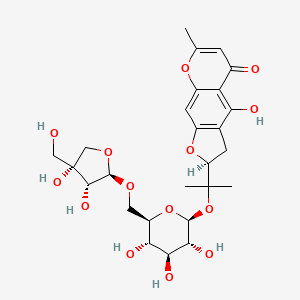
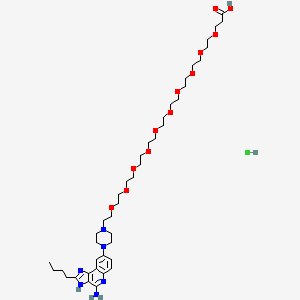
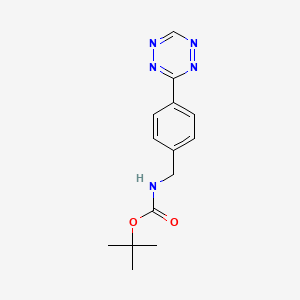
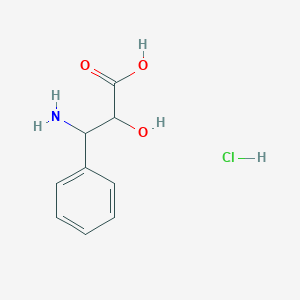


![N-[3-[2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B11932404.png)
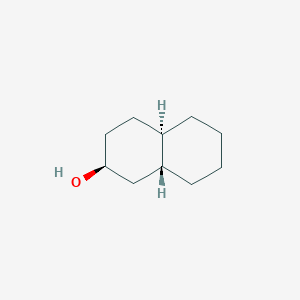
![4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B11932416.png)
